molecular formula C9H11BrO2S B12605898 2-(Thiophen-3-yl)ethyl 2-bromopropanoate CAS No. 877433-57-3

2-(Thiophen-3-yl)ethyl 2-bromopropanoate

Cat. No.: B12605898
CAS No.: 877433-57-3
M. Wt: 263.15 g/mol
InChI Key: JSXALVDOXLWZCI-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)ethyl 2-bromopropanoate is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate typically involves the esterification of 2-(thiophen-3-yl)ethanol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)ethyl 2-bromopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate largely depends on its chemical reactivity. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)ethyl 2-bromopropanoate
  • 2-(Thiophen-3-yl)ethyl 2-chloropropanoate
  • 2-(Thiophen-3-yl)ethyl 2-iodopropanoate

Uniqueness

2-(Thiophen-3-yl)ethyl 2-bromopropanoate is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Properties

CAS No.

877433-57-3

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

2-thiophen-3-ylethyl 2-bromopropanoate

InChI

InChI=1S/C9H11BrO2S/c1-7(10)9(11)12-4-2-8-3-5-13-6-8/h3,5-7H,2,4H2,1H3

InChI Key

JSXALVDOXLWZCI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCC1=CSC=C1)Br

Origin of Product

United States

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